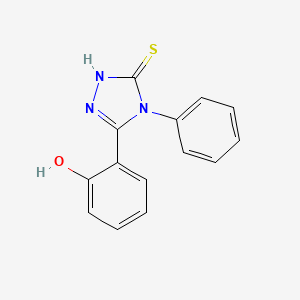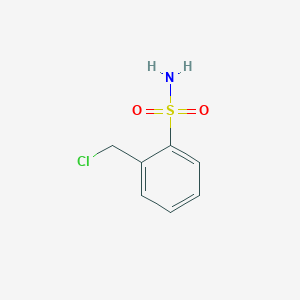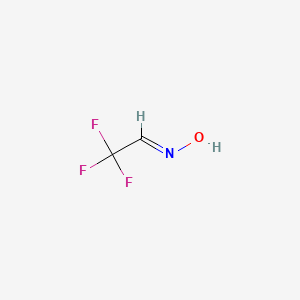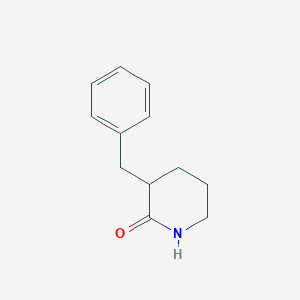
3-苄基哌啶-2-酮
概述
描述
3-Benzylpiperidin-2-one is a compound with the molecular formula C12H15NO . It is a key and extensive category of Nitrogen bearing heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-piperidinones, such as 3-Benzylpiperidin-2-one, has been achieved through an organophotocatalysed [1+2+3] strategy. This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of 3-Benzylpiperidin-2-one consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
3-Benzylpiperidin-2-one has a molecular weight of 189.25 g/mol . It is a powder at room temperature .科学研究应用
Role in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also show potential as antiviral agents . Their unique structure allows them to interact with various viral proteins, disrupting their function and inhibiting viral replication .
Antimalarial Applications
Piperidine derivatives have shown promise in the treatment of malaria . Their ability to interfere with the life cycle of the malaria parasite makes them potential candidates for new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown effectiveness against a variety of bacterial and fungal species, making them valuable in the development of new antimicrobial therapies .
Anti-inflammatory and Analgesic Applications
Piperidine derivatives have been used as anti-inflammatory and analgesic agents . They can help reduce inflammation and pain, making them useful in the treatment of conditions like arthritis and other inflammatory diseases .
作用机制
Target of Action
3-Benzylpiperidin-2-one is a piperidine derivative Piperidine derivatives are known to interact with various targets in the body. Piperidine derivatives like Donepezil and Biperiden have been reported to interact with acetylcholinesterase and muscarinic receptors respectively .
Mode of Action
For instance, Donepezil, a piperidine derivative, selectively and reversibly inhibits the acetylcholinesterase enzyme . Biperiden, another piperidine derivative, acts as a competitive antagonist of acetylcholine at cholinergic receptors .
Biochemical Pathways
For instance, Donepezil affects the cholinergic transmission in the central nervous system . Biperiden, on the other hand, influences the balance between acetylcholine and dopamine in the corpus striatum .
Pharmacokinetics
Piperidine derivatives are generally known for their significant pharmacophoric features and are utilized in different therapeutic applications .
Result of Action
For instance, Donepezil is effective in managing the symptoms of dementia associated with Alzheimer’s disease . Biperiden is used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs .
Action Environment
For instance, soil has been identified as an important reservoir of antibiotic resistance genes, and changes in the environment can influence the emergence, evolution, and spread of these genes .
安全和危害
The safety information for 3-Benzylpiperidin-2-one indicates that it has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
Piperidine derivatives, including 3-Benzylpiperidin-2-one, are important synthetic medicinal blocks for drug construction. Their synthesis has long been widespread and they play important roles in the human body with great biological qualities . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Thus, the future directions in the study of 3-Benzylpiperidin-2-one could involve further exploration of its synthesis methods and potential therapeutic applications.
属性
IUPAC Name |
3-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZLXVKQFICTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303777 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpiperidin-2-one | |
CAS RN |
81976-72-9 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



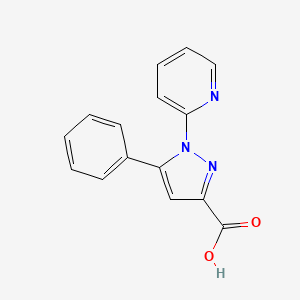
![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)

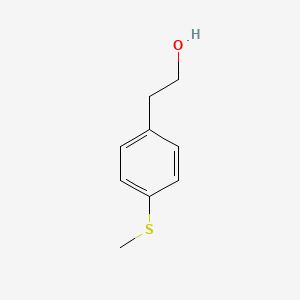
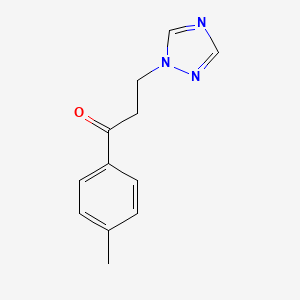
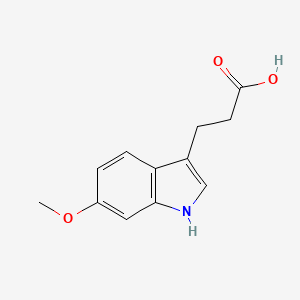
![2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile](/img/structure/B3387362.png)
